molecular formula C9H13N3O2 B12832915 2-(1H-Imidazol-1-yl)-1-morpholinoethanone

2-(1H-Imidazol-1-yl)-1-morpholinoethanone

Cat. No.: B12832915
M. Wt: 195.22 g/mol
InChI Key: AHKQJSCTDYOKBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-Imidazol-1-yl)-1-morpholinoethanone is a heterocyclic compound that features both an imidazole ring and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Imidazol-1-yl)-1-morpholinoethanone typically involves the reaction of imidazole with morpholine in the presence of an appropriate acylating agent. One common method is the acylation of imidazole with chloroacetyl chloride followed by the reaction with morpholine under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole or morpholine ring can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxid

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

2-imidazol-1-yl-1-morpholin-4-ylethanone

InChI

InChI=1S/C9H13N3O2/c13-9(7-11-2-1-10-8-11)12-3-5-14-6-4-12/h1-2,8H,3-7H2

InChI Key

AHKQJSCTDYOKBR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CN2C=CN=C2

Origin of Product

United States

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